3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Description
3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a pyrazole-based compound characterized by a 4-iodo-substituted pyrazole ring attached to a propanamide backbone with a methylamino group at the 2-position. Pyrazole derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or antimicrobial agents . The iodine atom at the 4-position of the pyrazole ring may enhance binding affinity through halogen bonding or steric effects, while the methylamino group could influence solubility and hydrogen-bonding interactions.
Properties
Molecular Formula |
C7H11IN4O |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C7H11IN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13) |
InChI Key |
WLOYLVVMXZOHRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)I)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated pyrazole is reacted with a suitable amine, such as methylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group in place of the iodine atom.
Scientific Research Applications
3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Substituent Position and Functional Group Effects
- Propanamide vs. Propanoic Acid: The target compound’s amide group (vs. carboxylic acid in CAS 1341969-82-1) reduces acidity and enhances stability under physiological conditions.
- Amino Group Variations: The methylamino group in the target compound may confer greater solubility in polar solvents compared to non-amino analogs (e.g., CAS 1215295-81-0). Conversely, the isopropylamino group in CAS 1341969-82-1 introduces steric bulk, which could hinder receptor binding but improve lipid membrane permeability .
Impact of Iodine Substitution
Iodine’s large atomic radius and polarizability enhance halogen bonding interactions with biological targets, a feature shared across all listed analogs. However, the 4-position substitution on the pyrazole ring may influence regioselectivity in reactions or binding to enzymes such as cyclooxygenases .
Computational and Experimental Insights
- Density-Functional Theory (DFT): Methods described in could model the electronic properties of the iodine substituent and methylamino group, predicting reactivity or binding modes .
- Purity and Commercial Availability : Compounds like 2-(4-Iodo-1H-pyrazol-1-yl)propanamide are available at 95% purity (), suggesting standardized synthetic routes for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
